![molecular formula C5H6ClF3O2S B13592588 [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, and studying enzyme mechanisms.
Preparation Methods
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves several steps. One common method includes the trifluoromethylation of cyclopropyl intermediates followed by sulfonylation. The reaction conditions typically involve the use of radical initiators and specific catalysts to ensure high yield and purity . Industrial production methods often employ large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste .
Chemical Reactions Analysis
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, making it a valuable intermediate in organic synthesis.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is valuable for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution reactions. These interactions enable the compound to modify biological molecules and pathways, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Triflamides (CF3SO2NHR): Known for their high NH-acidity and catalytic activity.
Triflimides (CF3SO2)2NH: Used as strong NH-acids and catalysts in various organic reactions.
These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C5H6ClF3O2S |
|---|---|
Molecular Weight |
222.61 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2 |
InChI Key |
CNAMKVHLKIFOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


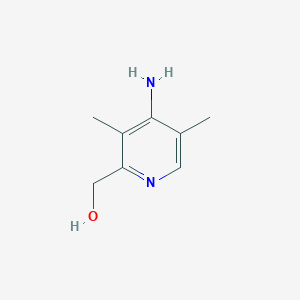
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
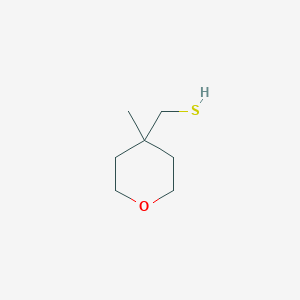
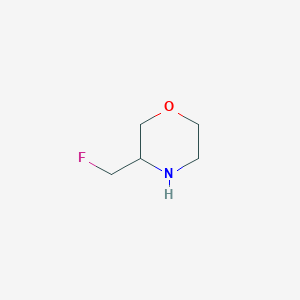
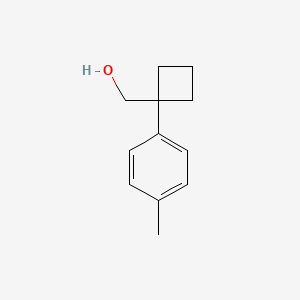
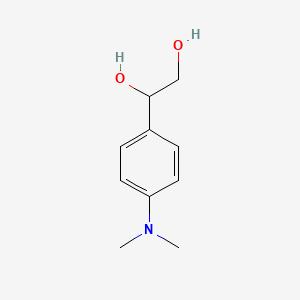
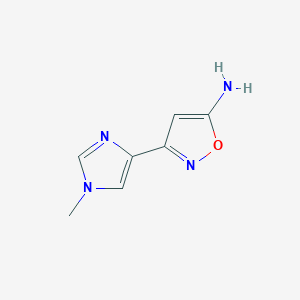
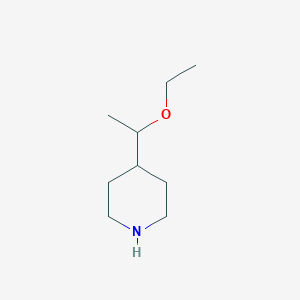
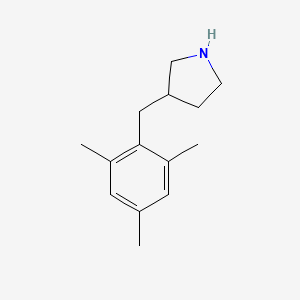
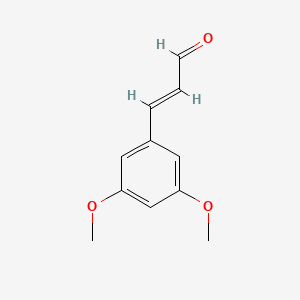
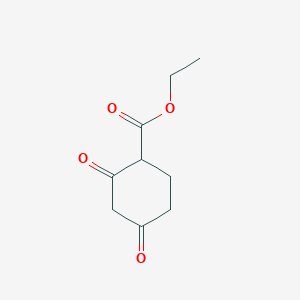
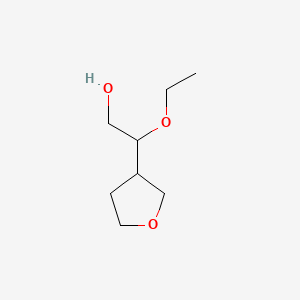
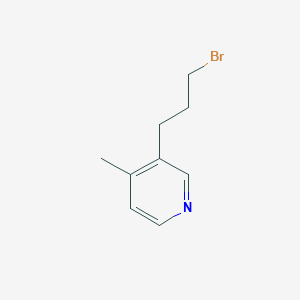
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
